molecular formula C6H8N4 B14505106 (1E)-N'-Dicyano-N,N-dimethylethanimidamide CAS No. 63734-45-2

(1E)-N'-Dicyano-N,N-dimethylethanimidamide

Cat. No.: B14505106
CAS No.: 63734-45-2
M. Wt: 136.15 g/mol
InChI Key: RUAQSCRLGIHCAB-UHFFFAOYSA-N
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Description

(1E)-N’-Dicyano-N,N-dimethylethanimidamide: is an organic compound with a unique structure that includes two cyano groups and a dimethylamino group attached to an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N’-Dicyano-N,N-dimethylethanimidamide typically involves the reaction of dimethylamine with a suitable precursor containing cyano groups. One common method is the reaction of dimethylamine with malononitrile under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of (1E)-N’-Dicyano-N,N-dimethylethanimidamide may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1E)-N’-Dicyano-N,N-dimethylethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, (1E)-N’-Dicyano-N,N-dimethylethanimidamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to form stable complexes with metal ions can be exploited in drug development.

Industry: In the industrial sector, (1E)-N’-Dicyano-N,N-dimethylethanimidamide is used in the production of polymers and other materials. Its unique structure allows it to impart specific properties to the final products.

Mechanism of Action

The mechanism by which (1E)-N’-Dicyano-N,N-dimethylethanimidamide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the dimethylamino group can act as a nucleophile or base in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

    N,N-Dimethylformamide (DMF): A commonly used solvent with a similar dimethylamino group.

    Malononitrile: A precursor in the synthesis of (1E)-N’-Dicyano-N,N-dimethylethanimidamide, containing two cyano groups.

    Dimethylamine: A simple amine with a structure similar to the dimethylamino group in the compound.

Uniqueness: What sets (1E)-N’-Dicyano-N,N-dimethylethanimidamide apart from these similar compounds is its combination of cyano and dimethylamino groups on an ethanimidamide backbone

Properties

CAS No.

63734-45-2

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

N',2-dicyano-N,N-dimethylethanimidamide

InChI

InChI=1S/C6H8N4/c1-10(2)6(3-4-7)9-5-8/h3H2,1-2H3

InChI Key

RUAQSCRLGIHCAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC#N)CC#N

Origin of Product

United States

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